L-Mannitol-1-13C

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

L-Mannitol-1-13C delivers the unique combination of L-enantiomeric stereochemistry and site-specific 13C labeling at C1. Unlike D-mannitol, the L-enantiomer follows distinct metabolic pathways, making it a cleaner tracer for microbial and mammalian studies. The single C1 label reduces spectral complexity and cost compared to uniformly labeled analogs. Validate intestinal permeability without dietary mannitol interference; trace carbon flux in engineered E. coli; or selectively probe pathogen metabolism in co-culture. Supplied as high-purity solid for LC-MS/MS and NMR.

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B15142298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mannitol-1-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1/i1+1
InChIKeyFBPFZTCFMRRESA-AIJRKYHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Mannitol-1-13C: Stable Isotope-Labeled L-Mannitol for Metabolic Tracer Studies and Intestinal Permeability Research


L-Mannitol-1-13C is a stable isotope-labeled derivative of the sugar alcohol L-mannitol, incorporating a single carbon-13 atom at the C1 position . With a molecular formula of 13CC5H14O6 and a molecular weight of 183.17 g/mol, it is supplied as a high-purity solid for research applications . The compound retains the structural features of the L-enantiomer of mannitol, a rare sugar alcohol distinct from the more common D-mannitol [1]. Its 13C labeling enables precise tracking in metabolic flux analyses, NMR spectroscopy, and mass spectrometry-based quantification, offering advantages over unlabeled or uniformly labeled analogs in specific experimental contexts .

Why Unlabeled L-Mannitol or D-Mannitol-1-13C Cannot Substitute for L-Mannitol-1-13C in Quantitative Isotope Tracing


The scientific value of L-Mannitol-1-13C resides in its unique combination of stereochemistry (L-enantiomer) and site-specific 13C labeling at the C1 position. Unlabeled L-mannitol cannot provide the isotopic signature required for MS/MS quantification or NMR-based metabolic flux analysis [1]. While D-Mannitol-1-13C shares the same isotopic enrichment, it differs stereochemically and is metabolized differently in biological systems; the D-enantiomer is a natural substrate for many microbial and mammalian enzymes, whereas the L-enantiomer may be metabolically inert or follow distinct pathways, making it a cleaner tracer in certain contexts [2]. Uniformly labeled L-mannitol-13C6 introduces multiple 13C atoms, increasing cost, spectral complexity, and potential metabolic dilution, whereas the single C1 label in L-Mannitol-1-13C provides a focused, cost-effective probe for tracking the fate of a specific carbon atom [3].

Quantitative Differentiation of L-Mannitol-1-13C: Isotopic Enrichment, Assay Performance, and Comparative Data


Isotopic Enrichment: 99 atom % 13C Enables High-Sensitivity Detection Relative to Natural Abundance

L-Mannitol-1-13C is supplied with an isotopic enrichment of 99 atom % 13C at the C1 position . This represents a ~90-fold increase over the natural abundance of 13C (approximately 1.1%) in unlabeled mannitol [1]. Such high enrichment ensures a strong, distinct signal in MS and NMR experiments, reducing the need for extensive signal averaging and lowering the limit of detection in tracer studies.

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

Intestinal Permeability Testing: 13C-Mannitol Eliminates Baseline Interference Seen with Unlabeled Mannitol

In a validated clinical study of intestinal permeability, baseline urinary excretion of unlabeled (12C) mannitol was >3-fold above the lower limit of quantitation in all participants, precluding its reliable use as a tracer [1]. In contrast, 13C-mannitol exhibited median 24-hour urinary excretion of ~30% of the administered dose and was successfully used to measure small intestinal permeability [1]. The study concluded that 'Baseline 12C-mannitol excretion precludes its use; 13C-mannitol is the preferred probe' [1].

Intestinal Permeability Leaky Gut Clinical Diagnostics

Positional Specificity: C1 Label Provides Focused Metabolic Tracing Compared to Uniformly Labeled Analogs

L-Mannitol-1-13C incorporates 13C exclusively at the C1 position, enabling unambiguous tracking of the fate of that specific carbon atom through enzymatic conversions . In contrast, uniformly labeled L-mannitol-13C6 introduces six 13C atoms, which can lead to complex isotopomer distributions and increased spectral overlap in NMR and MS analyses [1]. The single-site label simplifies data interpretation in metabolic flux analysis (MFA) and reduces the cost per labeled carbon by a factor of ~6 relative to the uniformly labeled compound [2].

Metabolic Flux Analysis 13C-MFA Isotopomer Analysis

Stereochemical Purity: L-Enantiomer Provides a Non-Metabolizable Tracer in Mammalian Systems

The L-enantiomer of mannitol is the unnatural stereoisomer; the naturally occurring and more widely studied form is D-mannitol [1]. Studies have demonstrated that mammalian host cells do not metabolize mannitol, enabling its use as a pathogen-specific tracer to track intracellular Salmonella metabolism [2]. While this property applies to both enantiomers, the use of the L-enantiomer ensures that any observed metabolic conversion is due to the target biological system (e.g., engineered microbial enzymes) rather than endogenous mammalian pathways [3]. D-Mannitol-1-13C may be subject to background metabolism in certain contexts, potentially confounding results.

Stereospecific Metabolism Rare Sugar Research Pathogen-Specific Tracing

L-Mannitol-1-13C: Validated Applications in Intestinal Permeability Assessment, Metabolic Flux Analysis, and Rare Sugar Synthesis


Clinical and Research Intestinal Permeability Testing

L-Mannitol-1-13C serves as the preferred probe for small intestinal permeability assessment due to the elimination of dietary mannitol background interference. In a validated protocol, 100 mg of 13C-mannitol is administered orally, and urinary excretion is measured over 0-2, 2-8, and 8-24 hours using HPLC-MS/MS. The median 24-hour excretion of ~30% of the administered dose provides a reliable quantitative readout for conditions such as inflammatory bowel disease and irritable bowel syndrome [1].

Metabolic Flux Analysis (13C-MFA) in Engineered Microbial Systems

The position-specific C1 label of L-Mannitol-1-13C enables precise tracking of carbon flux through central metabolic pathways. By feeding the labeled compound to microbial cultures (e.g., engineered E. coli or Lactococcus lactis) and analyzing downstream metabolite isotopomers via LC-MS or NMR, researchers can quantify reaction rates and validate metabolic engineering strategies. The single-site label reduces spectral complexity and cost relative to uniformly labeled substrates [2].

Synthesis of 13C-Labeled L-Fructose and D-Sorbose

L-Mannitol-1-13C serves as a direct precursor for the enzymatic or chemical synthesis of 13C-labeled L-fructose (via mannitol dehydrogenase) and D-sorbose. These labeled rare sugars are valuable tools for studying carbohydrate-active enzymes, developing novel sweeteners, and investigating sugar transport mechanisms .

Pathogen-Specific Metabolic Tracing in Intracellular Infection Models

In co-culture systems of mammalian cells and intracellular pathogens such as Salmonella, L-Mannitol-1-13C can be used to selectively trace pathogen metabolism. Because mammalian host cells do not metabolize mannitol, any 13C incorporation into bacterial metabolites can be attributed exclusively to pathogen activity. This approach has been successfully employed to map the metabolic pathways utilized by Salmonella during intracellular proliferation [3].

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